3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid
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Description
The compound "3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid" is a pyrazole derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and its optical properties. Pyrazole derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . Similarly, the synthesis of various 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives was performed using reactions of acid chlorides with binucleophiles . These methods provide good yields and allow for the introduction of various substituents, which can alter the physical and chemical properties of the resulting compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry, as well as X-ray crystallography . For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction, which revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . The molecular geometry and electronic structures can also be optimized and calculated using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with acid chloride and 2,3-diaminopyridine led to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . These reactions are typically performed in the presence of a base or catalytic amounts of pyridine and can yield a range of products depending on the reactants and conditions used .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their optical properties, are influenced by the substituents on the pyrazole moiety and the solvent polarity . UV-vis absorption and fluorescence spectral characteristics are key properties that are studied to understand the behavior of these compounds in different environments . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability and self-assembly of these molecules . The nonlinear optical properties of pyrazole derivatives are also of interest due to their potential applications in materials science .
Scientific Research Applications
Method of Application
MDAA is believed to exert its effects by inhibiting the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin can have various biochemical and physiological effects, including changes in mood, appetite, and sleep.
Results or Outcomes
Studies have shown that MDAA can increase serotonin levels in the brain, leading to changes in mood and behavior. MDAA has also been shown to increase dopamine levels in the brain, which can have a positive effect on motivation and reward-seeking behavior.
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Ethyl 3-(1,3-benzodioxol-5-yl)acrylate : This compound has been listed in the ChemSpider database , but specific applications or experimental procedures are not provided .
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3-(1,3-Benzodioxol-5-yl)benzoic acid : This compound is also listed in the ChemSpider database , but specific applications or experimental procedures are not provided .
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Ethyl 3-(1,3-benzodioxol-5-yl)acrylate : This compound has been listed in the ChemSpider database , but specific applications or experimental procedures are not provided .
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3-(1,3-Benzodioxol-5-yl)benzoic acid : This compound is also listed in the ChemSpider database , but specific applications or experimental procedures are not provided .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)8-4-7(12-13-8)6-1-2-9-10(3-6)17-5-16-9/h1-4H,5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXODXZANYFXPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378077 |
Source
|
Record name | 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
890621-48-4 |
Source
|
Record name | 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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